Cas no 852136-14-2 (2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide)

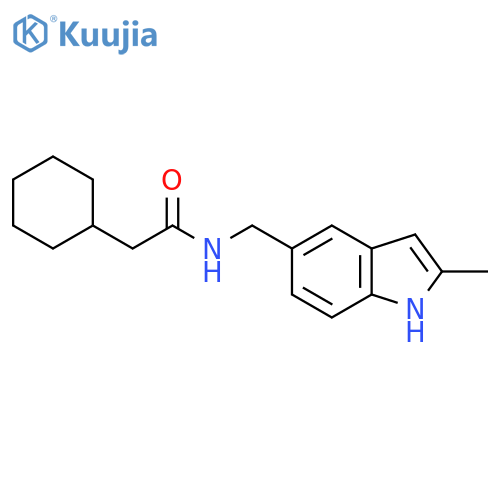

852136-14-2 structure

商品名:2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide

- IFLab1_003046

- HMS1420K10

- F0651-0014

- IDI1_009505

- 2-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)acetamide

- 852136-14-2

- SR-01000130445-1

- SR-01000130445

- 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide

- AKOS024591860

- EU-0093368

-

- インチ: 1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21)

- InChIKey: OIKSUZPWWWYEFN-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1CCCCC1)NCC1C=CC2=C(C=C(C)N2)C=1

計算された属性

- せいみつぶんしりょう: 284.188863393g/mol

- どういたいしつりょう: 284.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 44.9Ų

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0651-0014-20μmol |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-15mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-3mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-5μmol |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-4mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-10mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-20mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-25mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-10μmol |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0651-0014-2mg |

2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |

852136-14-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 関連文献

-

1. Book reviews

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

852136-14-2 (2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量